molecular formula C12H15BrN2OS B2399257 N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide CAS No. 295346-72-4

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B2399257
CAS RN: 295346-72-4
M. Wt: 315.23
InChI Key: ILLWLXCNSJWBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide”, similar compounds have been synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly available .

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its specificity for glutaminase, which allows for targeted inhibition of this enzyme. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

Future research on N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide could focus on improving its solubility and half-life to increase its effectiveness in vivo. Additionally, further studies are needed to fully understand the potential role of this compound in cancer therapy and metabolic disorders. Other potential applications of this compound, such as in neurodegenerative diseases, could also be explored.

Synthesis Methods

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with 2,2-dimethylpropanamide followed by the reaction of the resulting intermediate with ammonium thiocyanate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide has been extensively studied for its potential role in cancer therapy. Glutaminase is upregulated in many types of cancer cells, and the inhibition of this enzyme by this compound has been shown to induce cell death in cancer cells while sparing normal cells. This compound has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as glutamine metabolism plays a crucial role in these conditions.

properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-12(2,3)10(16)15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWLXCNSJWBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.